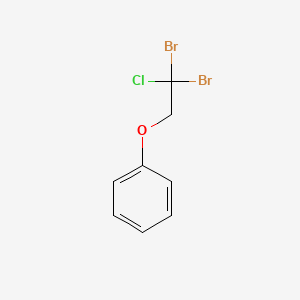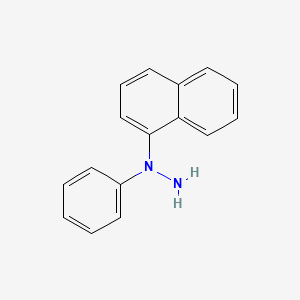![molecular formula C16H13N3O7 B14448092 (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid CAS No. 74928-55-5](/img/structure/B14448092.png)
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group, an amino group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with an appropriate amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, temperature control, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the nitro groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The dinitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid: shares similarities with other amino acid derivatives and nitrobenzoyl compounds.
This compound: is similar to compounds like 3,5-dinitrobenzoic acid and phenylalanine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74928-55-5 |
|---|---|
Molecular Formula |
C16H13N3O7 |
Molecular Weight |
359.29 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H13N3O7/c20-15(11-7-12(18(23)24)9-13(8-11)19(25)26)17-14(16(21)22)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2,(H,17,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
HMPNOOCHYKCCQH-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
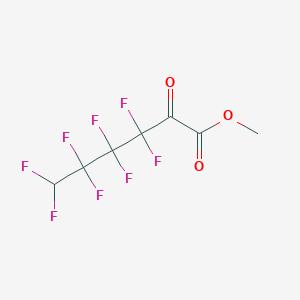
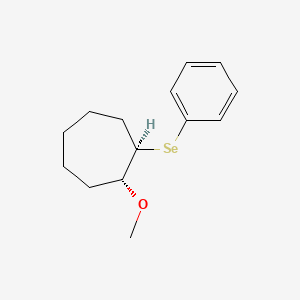
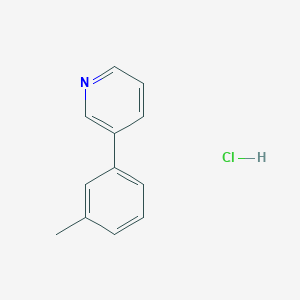
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
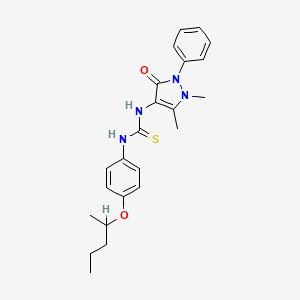
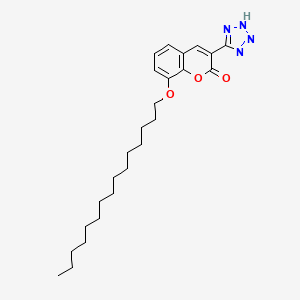

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
